5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
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Overview
Description
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound with the molecular formula C13H13N3S.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dna , suggesting that this compound may also target DNA or associated proteins.
Mode of Action
Related compounds have been found to intercalate dna , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to affect the expression of pro-apoptotic proteins such as bax and caspase-3 and -9 .
Result of Action
Related compounds have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline derivatives with hydrazine derivatives, followed by cyclization with carbon disulfide to form the triazoloquinoline core . The reaction conditions often require refluxing in solvents such as toluene or ethanol, with the addition of catalysts like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral, antibacterial, and anticancer activities.
Materials Science: Its unique structural properties are explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral activity.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]quinoline: Explored for its medicinal chemistry applications.
Uniqueness
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to biological targets and its stability under various conditions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
5,7,9-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-7-4-9(3)12-10(5-7)8(2)6-11-14-15-13(17)16(11)12/h4-6H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVNTNDWRJGXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC3=NNC(=S)N32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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